molecular formula C5H6N4 B581418 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile CAS No. 1201935-84-3

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile

Cat. No.: B581418
CAS No.: 1201935-84-3
M. Wt: 122.131
InChI Key: MHUKCJYFICPCGZ-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methyl group, and a nitrile group

Scientific Research Applications

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Safety and Hazards

The safety information for “4-Amino-1-methyl-1h-pyrazole-3-carbonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the substance in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated nitriles. The reaction is often carried out in the presence of a base such as sodium ethoxide, which facilitates the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-1-methylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-9-3-4(7)5(2-6)8-9/h3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUKCJYFICPCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201935-84-3
Record name 4-amino-1-methyl-1H-pyrazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Methyl-4-nitropyrazole-3-carbonitrile (2.0 g) was dissolved in DCM (30 ml) and 10% Pd/C (0.3 g, 50% wet) added. The mixture was stirred under a hydrogen atmosphere overnight. The catalyst was filtered off and the solution poured on to a silica column (15 g). The product was eluted with 100% EtOAc (100 ml) to yield 4-amino-1-methylpyrazole-3-carbonitrile, 1.277 g. Mass spectrum: MH+ 123
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two

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